molecular formula C23H21N5O4 B2509448 N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 906147-17-9

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2509448
CAS No.: 906147-17-9
M. Wt: 431.452
InChI Key: WRZVNAPJMGOSCV-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline-Pyridine Intermediate: This step involves the reaction of indoline with a pyridine derivative under specific conditions, such as the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (TEA) to form the oxalamide linkage.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the pyridine group, which may affect its biological activity.

    N1-(2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Lacks the indoline group, potentially altering its chemical reactivity.

    N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(phenyl)oxalamide: Lacks the nitro group, which may reduce its redox potential.

Uniqueness

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the combination of indoline, pyridine, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Overview

The compound consists of:

  • Indoline moiety : Known for its role in various pharmacological activities.
  • Pyridine group : Often associated with biological activity, including antimicrobial and anticancer effects.
  • Nitrophenyl substituent : May enhance the compound's reactivity and biological interactions.

The molecular formula is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of approximately 430.45 g/mol.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Wnt Signaling Pathway Inhibition : Compounds in this class have been identified as potential inhibitors of the Wnt signaling pathway, which is implicated in numerous cancers. This inhibition can lead to reduced tumor growth and metastasis .
  • Antioxidant Activity : The presence of functional groups such as nitro and pyridine may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
  • Anti-fibrotic Effects : Similar oxalamides have shown promise in reducing collagen expression and fibrosis in cellular models, suggesting potential therapeutic applications in fibrotic diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits Wnt signaling pathway; reduces tumor growth
AntioxidantMitigates oxidative stress through radical scavenging
Anti-fibroticReduces collagen expression in hepatic stellate cells

Case Studies

  • Wnt Pathway Inhibition :
    • A study demonstrated that similar oxalamides effectively inhibited the Wnt signaling pathway in colorectal cancer cell lines, leading to decreased cell proliferation and increased apoptosis. The specific IC50 values for related compounds ranged from 10 to 50 µM, indicating significant potency .
  • Antioxidant Properties :
    • In vitro assays revealed that compounds with nitrophenyl groups exhibited notable antioxidant activity, with half-maximal effective concentrations (EC50) as low as 25 µM against reactive oxygen species (ROS) in cultured cells .
  • Anti-fibrotic Activity :
    • A recent investigation into anti-fibrotic properties showed that oxalamides significantly reduced collagen type I alpha 1 (COL1A1) levels in hepatic stellate cells (HSC-T6). The most active compounds demonstrated IC50 values of less than 30 µM, outperforming established anti-fibrotic agents like Pirfenidone .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c29-22(23(30)26-18-7-3-8-19(13-18)28(31)32)25-15-21(17-6-4-11-24-14-17)27-12-10-16-5-1-2-9-20(16)27/h1-9,11,13-14,21H,10,12,15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVNAPJMGOSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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